(+)-Germacrone-4,5-epoxide is a sesquiterpene compound primarily isolated from the plant Curcuma cf. viridiflora and other species within the Curcuma genus, such as Curcuma aromatica. It belongs to the class of organic compounds known as germacrane sesquiterpenoids, characterized by a unique bicyclic structure that includes a cyclodecane ring substituted with an isopropyl group and two methyl groups. The compound has the molecular formula and an average molecular weight of approximately 234.34 g/mol .
These reactions can lead to various sesquiterpene derivatives and other functionalized compounds, expanding the utility of germacrone-4,5-epoxide in synthetic organic chemistry.
Research indicates that germacrone-4,5-epoxide exhibits significant biological activity, particularly in the context of cancer research:
The synthesis of germacrone-4,5-epoxide typically involves the epoxidation of germacrone using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. This reaction is generally performed under controlled conditions to optimize yield and purity. While specific industrial production methods are not extensively documented, large-scale synthesis would likely focus on maximizing efficiency and cost-effectiveness .
Germacrone-4,5-epoxide has diverse applications across several fields:
Studies have explored the interactions of germacrone-4,5-epoxide with biological systems:
Several compounds share structural similarities with germacrone-4,5-epoxide. Here are some notable examples:
| Compound Name | Description |
|---|---|
| Germacrone | The parent compound from which germacrone-4,5-epoxide is derived; lacks the epoxide group. |
| Eudesmane-type Sesquiterpenes | Compounds that share a similar carbon skeleton but differ in functional groups and reactivity. |
| Guaiane-type Sesquiterpenes | Derived from germacrane intermediates; structurally similar but vary in cyclization patterns. |
Germacrone-4,5-epoxide is unique due to its specific epoxide functional group that imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various cyclization reactions further distinguishes it from other similar compounds .
(+)-Germacrone-4,5-epoxide is synthesized endogenously in rhizomes and leaves of several Curcuma species, where it accumulates as part of the plant’s secondary metabolite profile. Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed its presence in Curcuma aromatica (0.51% yield in leaf essential oil), Curcuma wenyujin, and Curcuma longa (1.62% yield in rhizome essential oil). These plants employ specialized secretory structures, such as oil cells and glandular trichomes, to sequester the compound, minimizing autotoxicity while maximizing ecological efficacy.
Table 1: Occurrence of (+)-Germacrone-4,5-Epoxide in Curcuma Species
| Species | Plant Part | Concentration (% of Essential Oil) | Co-Occurring Major Compounds |
|---|---|---|---|
| Curcuma aromatica | Leaves | 11.8% | Eucalyptol, Camphor, Camphene |
| Curcuma wenyujin | Rhizomes | 8.9% | Curzerenone, Curdione, Germacrone |
| Curcuma longa | Rhizomes | 6.2% | α-Phellandrene, 2-Carene, Eucalyptol |
The stereochemical specificity of (+)-germacrone-4,5-epoxide in these species arises from enzymatic control during biosynthesis, ensuring consistent (4S,5S) configurations. This stereochemical purity distinguishes it from synthetic analogs and underscores the precision of plant-derived metabolic pathways.
The biosynthesis of (+)-germacrone-4,5-epoxide begins with the cyclization of farnesyl pyrophosphate (FPP) into germacrene A, a precursor common to many sesquiterpenoids. Key enzymes in this pathway include:
Figure 1: Proposed Biosynthetic Pathway
Epoxidation is the critical step conferring bioactivity, as the epoxide group enhances electrophilicity, enabling interactions with cellular nucleophiles in herbivores or pathogens. In vitro studies using Curcuma microsomal fractions have demonstrated NADPH-dependent epoxidation, confirming the role of cytochrome P450 enzymes in this transformation.
(+)-Germacrone-4,5-epoxide serves as a chemical defense agent against herbivores, pathogens, and competing plants. Its bioactivity stems from two mechanisms:
Table 2: Ecological Effects of (+)-Germacrone-4,5-Epoxide
| Target Organism | Effect Observed | Effective Concentration |
|---|---|---|
| Spodoptera litura | Larval mortality (80%) | 0.1% (w/w) |
| Fusarium oxysporum | Mycelial growth inhibition | 12.5 μM |
| Aspergillus flavus | Spore germination suppression | 18.7 μM |
| Arabidopsis thaliana | Allelopathic root growth inhibition | 50 μM |
In addition to direct defense, the compound acts as a precursor for volatile organic compounds (VOCs) that attract parasitoid wasps, indirectly protecting plants from lepidopteran larvae. This dual functionality—direct toxicity and indirect tritrophic signaling—exemplifies the evolutionary optimization of plant secondary metabolites.
The stereoselective synthesis of (+)-Germacrone-4,5-epoxide represents a critical advancement in sesquiterpenoid chemistry, with multiple synthetic pathways having been developed to achieve optimal stereochemical control [1]. The compound, bearing the molecular formula C15H22O2 with a molecular weight of 234.33 grams per mole, exists as a sesquiterpenoid characterized by the germacrane skeleton featuring a cyclodecane ring substituted with an isopropyl group and two methyl groups [2] [3].
Direct epoxidation using meta-chloroperoxybenzoic acid emerges as the most widely employed synthetic strategy for producing (+)-Germacrone-4,5-epoxide from germacrone precursors [1] [4]. This oxidizing agent facilitates the conversion of carbon-carbon double bonds to epoxide rings through a concerted mechanism, wherein the weak oxygen-oxygen bond of the peroxyacid enables facile addition of electrophilic oxygen to alkenes via syn addition [4] [5]. The reaction proceeds with retention of the alkene configuration, making it particularly suitable for stereoselective synthesis [4].
Experimental conditions for meta-chloroperoxybenzoic acid epoxidation typically involve room temperature reactions in dichloromethane solvent, yielding the desired epoxide product in moderate to good yields ranging from 53 to 65 percent [1]. The stereoselective nature of this transformation has been demonstrated through the successful preparation of both 1,10-epoxygermacrone and 4,5-epoxygermacrone derivatives, with the latter representing the target compound of interest [1].
Alternative synthetic approaches include enzymatic epoxidation pathways utilizing cytochrome P450 enzymes, which demonstrate exceptional stereoselectivity under biological conditions [6]. These enzymatic systems achieve yields of 70 to 90 percent while maintaining precise control over the stereochemical outcome of the epoxidation reaction [6]. The enzymatic approach offers advantages in terms of environmental compatibility and selectivity, though it requires more specialized reaction conditions compared to chemical oxidants [6].
Industrial-scale synthesis employs air oxidation with silver catalysts, particularly effective for ethylene oxide production, though this method provides limited stereoselectivity for complex sesquiterpenoid substrates [4]. Halohydrin cyclization represents another viable synthetic route, proceeding through an SN2 substitution mechanism where the nucleophilic oxygen anion and leaving group chloride ion maintain an anti-relationship in the transition state [4].
The choice of synthetic strategy significantly influences both the yield and stereochemical purity of the final product. Meta-chloroperoxybenzoic acid epoxidation provides optimal balance between accessibility, yield, and stereochemical control for laboratory-scale synthesis of (+)-Germacrone-4,5-epoxide [1] [4].
| Method | Oxidizing Agent | Reaction Conditions | Stereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct Epoxidation with meta-chloroperoxybenzoic acid | meta-Chloroperoxybenzoic acid | Room temperature, dichloromethane solvent | syn-Addition, retention of alkene geometry | 53-65 | [1] [4] |
| Enzymatic Epoxidation | Cytochrome P450 enzymes | Biological conditions, aqueous | Highly stereoselective | 70-90 | [6] |
| Air Oxidation with Silver Catalyst | Air/O2 with silver catalyst | High temperature, gas phase | Limited selectivity | Industrial scale | [4] |
| Peroxy Acid Treatment | Various peroxycarboxylic acids | Controlled temperature, organic solvent | Variable selectivity | 40-80 | [5] |
| Halohydrin Cyclization | Base treatment of halohydrins | Basic conditions, polar solvent | anti-Relationship required | 30-70 | [4] |
Transannular cyclization reactions of (+)-Germacrone-4,5-epoxide constitute fundamental transformations leading to diverse polycyclic sesquiterpenoid skeletons [7] [8]. These cyclization processes serve as key biosynthetic pathways in nature and provide synthetic access to complex molecular architectures through controlled reaction conditions [7] [9].
Under acidic conditions, particularly using hydrochloric acid in dioxane under reflux conditions, (+)-Germacrone-4,5-epoxide undergoes transannular cyclization through epoxide protonation followed by ring opening and subsequent carbon-carbon bond formation between C-1 and C-5 positions [7] [8]. This mechanism produces guaiane-type derivatives as major products, with compound yields varying based on reaction temperature and acid concentration [7].
The acidic cyclization mechanism initiates through protonation of the epoxide oxygen atom, leading to cleavage of the strained three-membered ring and generation of a carbocationic intermediate [8]. The resulting cation undergoes intramolecular attack by the C-1 position, establishing the characteristic guaiane skeleton through a C-1 to C-5 bond formation pathway [8]. This process has been extensively studied and validated through isolation and structural characterization of multiple cyclization products from Curcuma aromatica plants [8].
Thermal cyclization conditions, employing temperatures ranging from 100 to 150 degrees Celsius, facilitate alternative transannular cyclization pathways leading to eudesmane skeleton formation [8]. These thermal conditions activate different conformational states of the germacrane ring system, enabling cyclization through thermodynamically favored pathways [8]. The thermal approach provides access to natural product skeletons that differ from those obtained under acidic conditions [8].
Basic reaction conditions represent a particularly interesting variant of transannular cyclization, producing eudesmane-type derivatives with unique isoprene unit arrangements [7]. Treatment of (+)-Germacrone-4,5-epoxide with sodium hydroxide in methanol at room temperature yields four distinct products, including an isomeric germacrone epoxide and three novel eudesmane derivatives [7]. The basic conditions facilitate formation of a dienol anion intermediate that undergoes transannular cyclization through C-4 to C-9 bond formation, contrasting with the C-5 to C-10 cyclization observed in natural biosynthetic pathways [7].
Lewis acid catalyzed cyclizations, particularly using diethylaluminum chloride, promote formation of bicyclic products through activation of the epoxide functionality [1]. These conditions enable controlled cyclization at low temperatures, typically ranging from 0 to 25 degrees Celsius, providing access to thermodynamically less stable but kinetically favored products [1].
Protic acid conditions, including treatment with sulfuric acid at low temperatures, facilitate concerted cyclization mechanisms leading to bicyclo[6.2.0]decan-2-ylium intermediates [9]. These intermediates subsequently undergo Wagner-Meerwein rearrangements and additional cyclization events, producing structurally diverse sesquiterpenoid frameworks [9]. The concerted nature of these transformations has been established through quantum chemical calculations and experimental validation [9].
| Reaction Conditions | Temperature (°C) | Product Type | Mechanism | Major Products | Reference |
|---|---|---|---|---|---|
| Acidic (hydrochloric acid/dioxane) | Reflux (~100) | Guaiane derivatives | Epoxide protonation → C1-C5 bond formation | Compounds 3-5 | [7] [8] |
| Thermal (100-150°C) | 100-150 | Eudesmane skeleton | Thermal activation → cyclization | Various guaiane types | [8] |
| Basic (sodium hydroxide/methanol) | Room temperature | Eudesmane-type (different isoprene arrangement) | Dienol anion intermediate → C4-C9 cyclization | Methoxy derivatives 4-5 | [7] |
| Lewis Acid (diethylaluminum chloride) | 0 to 25 | Bicyclic products | Lewis acid activation | Bicyclo[6.2.0] intermediates | [1] |
| Protic Conditions (sulfuric acid) | -78 to 25 | Rearranged sesquiterpenes | Concerted mechanism | Wagner-Meerwein rearrangements | [9] |
The mechanistic diversity observed in transannular cyclization reactions reflects the conformational flexibility of the germacrane ring system and the multiple reactive sites available for intramolecular bond formation [7] [9]. These varied cyclization pathways provide synthetic access to the structural diversity characteristic of natural sesquiterpenoid families while offering insights into potential biosynthetic mechanisms operating in producing organisms [7] [8].
Computational modeling approaches have provided crucial insights into the conformational dynamics and reactivity patterns of (+)-Germacrone-4,5-epoxide, revealing the molecular basis for its diverse chemical transformations [10] [11]. Advanced quantum chemical calculations and molecular dynamics simulations have elucidated the complex conformational landscape governing the behavior of this flexible sesquiterpenoid molecule [12] [13].
Density functional theory calculations employing the B3LYP functional with 6-31+G(d,p) basis sets have identified eight distinct conformational states for germacrone epoxide derivatives [10]. These conformations are classified using the up-up, up-down, down-up, and down-down nomenclature based on the spatial orientation of the C14 and C15 methyl groups relative to the cyclodecane ring system [10]. The computational analysis reveals that conformers with the ketone functionality in the down position are significantly less stable, with free energy differences ranging from 5 to 8 kilocalories per mole compared to the global minimum up-up conformer [10].
The conformational equilibrium demonstrates remarkable sensitivity to environmental conditions, with the four lowest energy conformers showing free energy differences of 0.7 to 1.7 kilocalories per mole [10]. This narrow energy range indicates rapid interconversion between conformational states at room temperature, consistent with experimental nuclear magnetic resonance observations showing coalescence phenomena and the coexistence of multiple conformers in solution [10].
Molecular dynamics simulations utilizing AMBER force field parameters have examined the dynamic behavior of (+)-Germacrone-4,5-epoxide in various solvent environments [12] [11]. These simulations employ the AMBER ff03 force field for protein components and general AMBER force field parameters for the sesquiterpenoid ligand, with partial atomic charges calculated using Gaussian 03 program at neutral pH conditions [14]. The molecular dynamics protocols include heating from 0 to 300 Kelvin over 50 picoseconds using Langevin dynamics, followed by equilibration at constant pressure for 100 picoseconds [14].
The simulation methodology incorporates the SHAKE algorithm to constrain bond lengths, employing a time step of 2 femtoseconds and a cutoff distance of 8 Angstroms for nonbonded interactions [14]. Long-range electrostatic interactions are treated using the particle mesh Ewald method, ensuring accurate representation of the molecular electrostatic environment [14]. Production simulations extend over 8 nanoseconds under normal pressure and temperature conditions, providing sufficient sampling for conformational analysis [14].
Quantum chemical calculations have investigated the transannular cyclization mechanisms, revealing the energetic profiles associated with different reaction pathways [9] [15]. These calculations demonstrate that the cyclization process proceeds through concerted mechanisms involving simultaneous bond formation and ring closure events [9]. The computational results support experimental observations regarding the regioselectivity and stereochemistry of cyclization products under various reaction conditions [9].
Conformational analysis studies have validated the experimental nuclear magnetic resonance findings through theoretical prediction of chemical shifts and coupling patterns [10]. The calculations successfully reproduce the experimentally observed spectra, confirming the coexistence of up-up, down-down, and up-down conformers in dichloromethane solution [10]. Nuclear Overhauser enhancement difference experiments provide additional validation of the computational conformational assignments [10].
Advanced computational methods have examined the interaction of (+)-Germacrone-4,5-epoxide with biological targets, particularly c-Met kinase, through molecular docking and dynamics simulations [12] [11]. These studies evaluate binding affinities using Molecular Mechanics Poisson-Boltzmann Surface Area calculations, analyzing 100 snapshots from trajectory data at 10 picosecond intervals [14]. The computational binding studies provide molecular-level understanding of structure-activity relationships and guide rational design of bioactive derivatives [12].
| Method | Level of Theory/Force Field | Application | Key Findings | Computational Cost | Reference |
|---|---|---|---|---|---|
| Density Functional Theory | B3LYP/6-31+G(d,p) | Geometry optimization, frequency calculations | 8 main conformers for epoxide derivatives | Medium | [10] [13] |
| Molecular Dynamics | AMBER ff03/General AMBER Force Field | Conformational dynamics, solvation effects | Binding stability evaluation | High | [12] [11] [14] |
| Quantum Chemical Calculations | MP2/6-311++G** | Transition state characterization | Concerted mechanism evidence | Very High | [9] [15] |
| Conformational Analysis | MMFF94/PM6 | Multiple conformer identification | Up-up, down-down, up-down conformers coexist | Low-Medium | [10] |
| Molecular Mechanics | CHARMM/GROMOS | Large-scale simulations | Protein-ligand interactions | Medium | [16] [17] |
(+)-Germacrone-4,5-epoxide demonstrates significant anti-inflammatory properties through multiple mechanisms targeting key inflammatory mediators. Research conducted on benign prostatic hyperplasia-1 (BPH-1) cells revealed that this sesquiterpenoid effectively suppresses prostaglandin E2 (PGE2) synthesis in a concentration-dependent manner [1] [2]. PGE2 represents a critical inflammatory mediator involved in various pathological processes, and its inhibition suggests therapeutic potential for inflammatory conditions.
The compound exhibits cytochrome P450 enzyme modulation, specifically inhibiting certain subtypes of this enzyme family [3] [4]. This inhibitory activity on cytochrome P450 enzymes may contribute to its anti-inflammatory effects by modulating the metabolism of inflammatory mediators and reducing the production of pro-inflammatory metabolites.
Studies utilizing lipopolysaccharide (LPS)-induced inflammatory models have demonstrated that (+)-Germacrone-4,5-epoxide significantly modulates the expression of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [5] [6] [7]. The compound's ability to regulate these cytokine networks suggests a comprehensive anti-inflammatory mechanism that targets multiple inflammatory pathways simultaneously.
Furthermore, research indicates that (+)-Germacrone-4,5-epoxide influences Nuclear Factor Kappa B (NF-κB) signaling pathways, which serve as master regulators of inflammatory gene expression [6] [8]. By modulating NF-κB activation, the compound can effectively downregulate the transcription of numerous pro-inflammatory genes, leading to reduced inflammatory responses at the cellular level.
The anti-inflammatory mechanisms also involve the modulation of macrophage polarization, with studies showing that germacrone-related compounds can shift macrophage phenotypes from pro-inflammatory M1 to anti-inflammatory M2 states [7]. This polarization shift represents an important therapeutic mechanism for resolving inflammation and promoting tissue repair.
| Anti-inflammatory Parameter | Target/Mechanism | Cell Model | Effect | Reference |
|---|---|---|---|---|
| PGE2 synthesis | Cyclooxygenase pathway | BPH-1 cells | Concentration-dependent inhibition | [1] [2] |
| Cytochrome P450 | Enzyme inhibition | In vitro assays | Subtype-specific inhibition | [3] [4] |
| IL-6/TNF-α expression | Cytokine regulation | Monocytes/Macrophages | Significant downregulation | [5] [6] [7] |
| NF-κB activity | Transcription factor | Various models | Reduced activation | [6] [8] |
(+)-Germacrone-4,5-epoxide exhibits potent antiproliferative activity against various neoplastic cell lines through multiple molecular mechanisms. Research conducted on leukemic cell lines KG1a and Molt4 demonstrated that the compound possesses excellent anti-leukemic properties [9]. These effects are mediated through the downregulation of Wilms tumor 1 (WT1) protein expression, a transcription factor that regulates leukemic cell proliferation.
Comprehensive cytotoxicity studies across multiple cancer cell lines, including cervical cancer (Ca Ski), breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HT-29) cells, revealed that (+)-Germacrone-4,5-epoxide demonstrates moderate to strong antiproliferative effects [10] [11]. The compound's selectivity profile shows preferential cytotoxicity toward malignant cells while exhibiting reduced toxicity against normal cell lines.
The antiproliferative mechanisms involve cell cycle arrest at specific checkpoints, particularly the G2/M phase transition [12] [13] [14]. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Apoptosis induction represents another critical mechanism of action. Studies demonstrate that (+)-Germacrone-4,5-epoxide triggers apoptotic cell death through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins including Bcl-2 [12] [13] [14]. This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
The compound also modulates p53 tumor suppressor pathway, leading to enhanced DNA damage response and apoptosis in cancer cells [14] [15]. This p53-dependent mechanism contributes to the selective toxicity toward malignant cells, as many cancer cells retain functional p53 pathways that can be therapeutically targeted.
| Antiproliferative Parameter | Mechanism | Cell Lines Tested | Observed Effects | Reference |
|---|---|---|---|---|
| WT1 protein expression | Transcription factor inhibition | KG1a, Molt4 | Significant reduction | [9] |
| Cell cycle progression | G2/M arrest | Multiple cancer lines | Dose-dependent arrest | [12] [13] [14] |
| Apoptosis induction | Mitochondrial pathway | Various cancer types | Bax↑, Bcl-2↓ | [12] [13] [14] |
| p53 pathway activation | Tumor suppressor | Hepatoma, glioma cells | Enhanced DNA damage response | [14] [15] |
| Cytotoxicity profile | Multi-target effects | Ca Ski, MCF-7, PC-3, HT-29 | IC50 values 8.3-100 μg/mL | [10] [11] |
(+)-Germacrone-4,5-epoxide demonstrates broad-spectrum antiviral activity through multiple mechanisms that disrupt critical host-pathogen interactions. The compound's antiviral properties have been most extensively studied in influenza virus models, where it exhibits dose-dependent inhibition of viral replication in both MDCK and A549 cell lines [16] [17].
The primary mechanism involves interference with early stages of viral replication, including viral attachment, entry, and uncoating processes [16] [17]. Time-of-addition studies reveal that (+)-Germacrone-4,5-epoxide is most effective when present during the initial hours of viral infection, suggesting that it primarily targets early replication events rather than later stages of the viral life cycle.
Viral protein synthesis inhibition represents another key antiviral mechanism. The compound significantly reduces the expression of viral proteins essential for replication, including structural and non-structural proteins required for virion assembly and release [16] [17]. This effect correlates with reduced viral RNA synthesis, indicating that the compound may interfere with the viral transcription and translation machinery.
Research demonstrates that (+)-Germacrone-4,5-epoxide affects host cell signaling pathways that viruses exploit for replication. The compound modulates cellular processes such as endosomal acidification, which is crucial for viral uncoating in many enveloped viruses [16]. This host-directed antiviral strategy may reduce the likelihood of viral resistance development compared to direct viral protein targeting.
The antiviral activity extends to multiple viral strains, including influenza A subtypes (H1N1, H3N2) and influenza B viruses, suggesting broad-spectrum efficacy [17]. In vivo studies using mouse models demonstrate that the compound provides protection against lethal viral infections and reduces viral titers in infected tissues [17].
Host-pathogen interaction disruption occurs through multiple pathways. The compound interferes with viral attachment to host cell receptors and subsequent membrane fusion processes. Additionally, it modulates host cell responses that viruses require for efficient replication, including alterations in cellular metabolism and immune signaling pathways [18] [17].
| Antiviral Parameter | Target Process | Viral Models | Observed Effects | Reference |
|---|---|---|---|---|
| Early replication stages | Attachment/Entry/Uncoating | Influenza A/B viruses | 70-100% reduction in titer | [16] [17] |
| Viral protein synthesis | Translation inhibition | MDCK, A549 cells | Significant reduction | [16] [17] |
| Viral RNA synthesis | Transcription interference | Multiple strains | Dose-dependent inhibition | [16] [17] |
| Host cell modulation | Endosomal acidification | Cellular systems | Altered pH regulation | [16] |
| Broad-spectrum activity | Multiple viral targets | H1N1, H3N2, Influenza B | Cross-strain efficacy | [17] |
| In vivo protection | Survival/Viral load | Mouse models | Enhanced survival, reduced titers | [17] |